N-cyclopropyl-N-ethylsulfamoyl chloride

説明

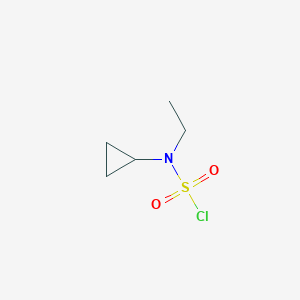

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-cyclopropyl-N-ethylsulfamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO2S/c1-2-7(5-3-4-5)10(6,8)9/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWMZTKUHUMKJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclopropyl N Ethylsulfamoyl Chloride

Established Synthetic Pathways to N-Cyclopropyl-N-ethylsulfamoyl Chloride

The traditional and most direct route to N,N-disubstituted sulfamoyl chlorides involves the reaction of a corresponding secondary amine with sulfuryl chloride. This approach remains a cornerstone in the synthesis of this class of compounds.

Classic Approaches and Their Evolution

The classic synthesis of this compound is predicated on the reaction of N-cyclopropylethylamine with sulfuryl chloride (SO₂Cl₂). This reaction is typically carried out in an inert aprotic solvent, such as toluene, in the presence of a tertiary amine base like triethylamine. The base is crucial for scavenging the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

The synthesis of the precursor, N-cyclopropylethylamine, can be achieved through various methods, including the reductive amination of cyclopropanecarboxaldehyde (B31225) with ethylamine (B1201723) or the alkylation of cyclopropylamine (B47189) with an ethyl halide.

A general representation of the classic synthesis is as follows:

Step 1: Synthesis of N-cyclopropylethylamine (Precursor) One common method is reductive amination: Cyclopropanecarboxaldehyde + Ethylamine + Reducing Agent → N-cyclopropylethylamine

Step 2: Synthesis of this compound N-cyclopropylethylamine + SO₂Cl₂ (in the presence of a base) → this compound + Base·HCl

The evolution of this classic approach has focused on improving yields, minimizing side reactions, and simplifying work-up procedures.

Optimization Strategies in Synthesis Protocols

Optimization of the synthesis of this compound focuses on several key parameters to maximize yield and purity. The molar ratio of the secondary amine to sulfuryl chloride is typically maintained close to stoichiometric (1:1), while a slight excess of the tertiary amine base may be used to ensure complete neutralization of the generated HCl. google.com

Temperature control is critical, as the reaction is often exothermic. Maintaining a low temperature, typically between 0 and 10 °C, during the addition of sulfuryl chloride helps to control the reaction rate and prevent the formation of undesired byproducts. The choice of solvent can also influence the reaction, with non-polar, aprotic solvents being preferred to avoid side reactions with the highly reactive sulfuryl chloride.

Novel and Emerging Synthetic Routes to this compound

Recent advancements in chemical synthesis have paved the way for more sustainable and efficient methods for preparing sulfonyl chlorides and their derivatives. These include the application of green chemistry principles and the use of continuous flow technologies.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this could involve several approaches. One area of focus is the replacement of hazardous reagents and solvents. For instance, alternative, less toxic solvents could be explored.

Furthermore, developing catalytic methods that avoid the use of stoichiometric bases would be a significant advancement, as this would reduce waste. While not yet specifically reported for this compound, research into greener methods for the synthesis of sulfonyl chlorides from thiols or disulfides using oxidizing agents in more environmentally benign solvents like water could potentially be adapted. rsc.org

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of sulfonyl chlorides, which can be highly exothermic, is particularly well-suited for flow reactors. rsc.org

A continuous flow process for the synthesis of this compound would likely involve the continuous pumping of solutions of N-cyclopropylethylamine and sulfuryl chloride into a microreactor where they mix and react. The reaction product would then continuously flow out of the reactor for in-line quenching and purification. springernature.com This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. rsc.orgmdpi.com While specific applications to this compound are not documented, the successful continuous flow synthesis of other sulfonyl chlorides demonstrates the potential of this technology. rsc.org

Purity Assessment and Isolation Techniques in this compound Synthesis

The purity of the synthesized this compound is crucial for its intended applications. A combination of chromatographic and spectroscopic techniques is typically employed for its assessment.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both identifying the product and quantifying its purity. core.ac.uknih.gov The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, confirming the structure of the compound.

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed structural information, confirming the presence of the cyclopropyl (B3062369), ethyl, and sulfamoyl chloride moieties. Infrared (IR) spectroscopy can be used to identify the characteristic S=O stretching frequencies of the sulfonyl group.

Isolation of this compound from the reaction mixture typically involves several steps. After the reaction is complete, the precipitated hydrochloride salt of the tertiary amine base is removed by filtration. The filtrate, containing the product, is then typically washed with a dilute aqueous acid to remove any remaining amine, followed by a wash with brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate) and the solvent is removed under reduced pressure.

Final purification is often achieved by vacuum distillation, which is effective for separating the desired sulfamoyl chloride from less volatile impurities.

Table 1: Summary of Analytical and Purification Techniques

| Technique | Purpose |

|---|---|

| Purity Assessment | |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of the product and impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., S=O). |

| Isolation and Purification | |

| Filtration | Removal of precipitated amine hydrochloride salts. |

| Liquid-Liquid Extraction | Removal of water-soluble impurities. |

| Drying | Removal of residual water from the organic phase. |

| Vacuum Distillation | Final purification of the product. |

Mechanistic Investigations of N Cyclopropyl N Ethylsulfamoyl Chloride Reactivity

Electrophilic Reactivity Profiles of N-Cyclopropyl-N-ethylsulfamoyl Chloride

This compound, a disubstituted sulfamoyl chloride, possesses a reactive sulfur center that exhibits electrophilic characteristics. The presence of the electron-withdrawing sulfonyl group polarizes the sulfur-chlorine bond, rendering the sulfur atom susceptible to attack by electron-rich species. The nitrogen atom, directly attached to the sulfonyl group, influences the electronic properties of the sulfur center through its lone pair of electrons. The ethyl and cyclopropyl (B3062369) substituents on the nitrogen atom further modulate this reactivity through their inductive and steric effects.

Reactions with Electron-Rich Systems

While specific studies on this compound are not extensively documented, its reactivity with electron-rich systems can be inferred from the general behavior of sulfamoyl chlorides. These compounds are known to react with a variety of electron-rich aromatic and heteroaromatic compounds in electrophilic substitution reactions. For instance, in the presence of a Lewis acid catalyst, such as aluminum chloride, N,N-dialkylsulfamoyl chlorides can sulfamoylate activated aromatic rings.

The following table illustrates the expected relative reactivity of this compound with various electron-rich aromatic compounds, based on general principles of electrophilic aromatic substitution.

| Aromatic Substrate | Activating/Deactivating Group | Expected Relative Reactivity |

| Anisole | -OCH₃ (Activating) | High |

| Toluene | -CH₃ (Activating) | Moderate |

| Benzene | -H (Neutral) | Low |

| Chlorobenzene | -Cl (Deactivating) | Very Low |

Disclaimer: The data in this table is illustrative and based on established principles of electrophilic aromatic substitution. Specific experimental data for this compound is not available.

Mechanistic Pathways of Electrophilic Substitutions Involving this compound

The mechanistic pathway for electrophilic aromatic substitution involving this compound is anticipated to follow the general mechanism for sulfonation and related reactions. masterorganicchemistry.commasterorganicchemistry.comyoutube.com In the presence of a Lewis acid (LA), the sulfamoyl chloride is activated to form a more potent electrophilic species.

Step 1: Formation of the Electrophile The Lewis acid coordinates to the chlorine atom of the sulfamoyl chloride, weakening the S-Cl bond and increasing the electrophilicity of the sulfur atom. This can lead to the formation of a sulfamoyl cation or a highly polarized complex.

Step 2: Nucleophilic Attack by the Aromatic Ring The electron-rich aromatic ring attacks the electrophilic sulfur atom, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org

Step 3: Deprotonation and Re-aromatization A weak base, often the conjugate base of the Lewis acid, removes a proton from the carbon atom bearing the sulfamoyl group, restoring the aromaticity of the ring and yielding the N-cyclopropyl-N-ethylarylsulfonamide product.

In reactions where the cyclopropyl ring participates, alternative mechanistic pathways involving ring-opening could be envisioned, potentially leading to different product classes. For example, under radical conditions, single-electron transfer (SET) from the nitrogen could lead to a radical cation, which is known to induce the opening of the cyclopropyl ring. researchgate.netnih.gov

Nucleophilic Attack on this compound

The sulfur atom in this compound is an electrophilic center and is susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the synthesis of various sulfonamides and related compounds.

Sulfamoyl Chloride as an Electrophilic Center

The sulfonyl group (-SO₂-) is strongly electron-withdrawing, which creates a significant partial positive charge on the sulfur atom. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution at the sulfur center. The general mechanism for this reaction is a nucleophilic acyl substitution-type process, which typically proceeds through an addition-elimination pathway involving a trigonal bipyramidal intermediate.

The N-cyclopropyl and N-ethyl substituents influence the electrophilicity of the sulfur atom. The ethyl group is a weak electron-donating group through induction, which slightly reduces the electrophilicity of the sulfur. The cyclopropyl group can also donate electron density through its unique electronic structure. Sterically, these groups can hinder the approach of bulky nucleophiles to the sulfur center.

Influence of Nucleophile Structure on Reaction Outcomes

The outcome of the reaction of this compound with nucleophiles is highly dependent on the nature of the nucleophile. Stronger, less sterically hindered nucleophiles will react more readily.

Common nucleophiles that react with sulfamoyl chlorides include:

Amines: Primary and secondary amines react to form the corresponding sulfamides. This is a common method for the synthesis of unsymmetrical sulfamides.

Alcohols and Phenols: In the presence of a base, alcohols and phenols react to form sulfamate (B1201201) esters.

Water: Hydrolysis of the sulfamoyl chloride yields the corresponding sulfonic acid, although this reaction is often slower than with other nucleophiles.

Organometallic Reagents: Reagents such as Grignard reagents or organolithiums can potentially react at the sulfur center, though side reactions are possible.

The following table provides hypothetical relative rate constants for the reaction of this compound with a series of amines, illustrating the expected influence of nucleophile basicity and steric hindrance.

| Amine Nucleophile | pKb | Steric Hindrance | Expected Relative Rate Constant (k_rel) |

| Ammonia | 4.75 | Low | 1.00 |

| Methylamine | 3.36 | Low | > 1.00 |

| Diethylamine | 3.02 | Moderate | < 1.00 (vs. Methylamine) |

| Aniline | 9.38 | Moderate | < 1.00 (vs. Methylamine) |

| tert-Butylamine | 3.51 | High | << 1.00 |

Disclaimer: The data in this table is illustrative and based on general principles of nucleophilic substitution reactions. Specific experimental data for this compound is not available.

Catalytic Transformations Involving this compound

While specific catalytic transformations involving this compound are not well-documented, the broader class of sulfamoyl chlorides has been utilized in various catalytic reactions. These methods often focus on the generation of sulfamoyl radicals, which can then participate in a range of carbon-sulfur bond-forming reactions.

One prominent method for the activation of sulfamoyl chlorides is through photoredox catalysis. acs.orgacs.orgresearchgate.net In the presence of a suitable photosensitizer and light, the sulfamoyl chloride can undergo a single-electron reduction to generate a sulfamoyl radical. This radical species can then add to alkenes or alkynes, providing a route to various aliphatic sulfonamides. For example, the hydrosulfamoylation of alkenes using a photocatalyst like Eosin Y has been reported for other sulfamoyl chlorides and could likely be applied to this compound. organic-chemistry.orgnih.gov

The mechanism for such a photocatalytic process generally involves:

Excitation of the photocatalyst (PC) by visible light.

Single-electron transfer from the excited photocatalyst to the sulfamoyl chloride, leading to the cleavage of the S-Cl bond and formation of a sulfamoyl radical.

Addition of the sulfamoyl radical to an unsaturated C-C bond.

Propagation of the radical chain or termination to yield the final product.

The presence of the N-cyclopropyl group in this compound could lead to interesting reactivity in such radical transformations. The cyclopropylmethyl radical is known to undergo rapid ring-opening, and a similar rearrangement could potentially occur with an N-cyclopropyl-substituted sulfamoyl radical under certain conditions, leading to a diverse array of products.

Lewis acids can also be employed to activate sulfamoyl chlorides, as discussed in the context of electrophilic aromatic substitution. rsc.org Furthermore, transition metal catalysis could potentially be used to mediate cross-coupling reactions involving the S-Cl bond, although such examples with sulfamoyl chlorides are less common than with other sulfonyl chlorides.

Metal-Catalyzed Reactions

The exploration of metal-catalyzed reactions involving this compound would be a key area of investigation. The presence of the cyclopropyl ring and the sulfamoyl chloride group suggests potential for a variety of transformations catalyzed by transition metals.

Hypothetically, transition metal catalysts, such as those based on palladium, nickel, or copper, could be employed to activate the C-N or C-S bonds of the molecule. For instance, palladium-catalyzed cross-coupling reactions could potentially be explored, where the sulfamoyl chloride acts as an electrophilic partner. Research in analogous systems suggests that such reactions could lead to the formation of new C-N or C-S bonds, providing synthetic routes to more complex sulfonamide derivatives.

Another area of interest would be the metal-catalyzed ring-opening of the cyclopropyl group. The strain inherent in the three-membered ring makes it susceptible to cleavage under certain catalytic conditions. Rhodium or nickel catalysts, for example, have been shown to mediate the ring-opening of aminocyclopropanes, leading to the formation of metallacyclobutane intermediates that can undergo further reactions. Investigating similar transformations with this compound could reveal novel reaction pathways.

A hypothetical data table summarizing potential metal-catalyzed reactions is presented below. It is important to reiterate that this data is illustrative and not based on published experimental results for this compound.

| Catalyst System | Hypothetical Reaction Type | Potential Product Class |

| Pd(OAc)₂ / Ligand | Cross-coupling | Aryl or vinyl sulfonamides |

| Ni(COD)₂ / Ligand | Cyclopropyl ring-opening | Acyclic sulfonamides |

| CuTC | Aziridination of alkenes (from sulfamoyl moiety) | N-Sulfonylated aziridines |

| Rh₂(OAc)₄ | C-H insertion/amination | Substituted sulfonamides |

Organocatalysis and Biocatalysis in this compound Chemistry

The application of organocatalysis and biocatalysis to the chemistry of this compound would offer milder and potentially more selective synthetic methodologies compared to traditional metal-catalyzed approaches.

In the realm of organocatalysis, chiral amines or phosphoric acids could be investigated for their ability to promote asymmetric transformations. For example, a chiral Brønsted acid could potentially protonate the nitrogen atom, activating the molecule for nucleophilic attack and enabling enantioselective reactions. Similarly, nucleophilic catalysts like N-heterocyclic carbenes (NHCs) might react with the sulfamoyl chloride group to form reactive intermediates capable of undergoing further transformations.

Biocatalysis, utilizing enzymes such as hydrolases, oxidoreductases, or transferases, represents another promising avenue. Hydrolases could be screened for their ability to selectively hydrolyze the sulfamoyl chloride under mild aqueous conditions. Oxidoreductases, such as cytochrome P450 monooxygenases, might be capable of hydroxylating the ethyl or cyclopropyl group, leading to functionalized derivatives. The high selectivity often observed in enzymatic reactions would be particularly advantageous for modifying this molecule at specific positions.

A summary of hypothetical organocatalytic and biocatalytic applications is provided in the table below. This information is speculative and serves to outline potential research directions.

| Catalyst Type | Hypothetical Transformation | Potential Advantages |

| Chiral Phosphoric Acid | Asymmetric nucleophilic substitution | High enantioselectivity |

| N-Heterocyclic Carbene | Umpolung reactivity of sulfamoyl group | Access to novel reaction pathways |

| Hydrolase (Enzyme) | Selective hydrolysis of sulfamoyl chloride | Mild, aqueous reaction conditions |

| Cytochrome P450 (Enzyme) | Regioselective C-H oxidation | High regioselectivity and stereoselectivity |

Solvent Effects and Reaction Kinetics of this compound Reactions

A thorough understanding of solvent effects and reaction kinetics is fundamental to controlling the reactivity and optimizing reaction conditions for transformations involving this compound.

Influence of Solvent Polarity and Coordination

The choice of solvent can significantly impact the rate and outcome of reactions involving this compound due to its influence on the stability of reactants, intermediates, and transition states.

The polarity of the solvent would play a critical role in reactions that involve the development of charge in the transition state. For instance, in a hypothetical SN2 reaction at the sulfur atom, a polar aprotic solvent like acetonitrile (B52724) or DMF would be expected to accelerate the reaction by solvating the cationic species that may form, without strongly solvating the nucleophile. In contrast, protic solvents like water or alcohols could potentially decrease the reactivity of nucleophiles through hydrogen bonding and could also participate as nucleophiles themselves, leading to solvolysis products.

Coordinating solvents could also influence reactivity by interacting with potential metal catalysts or with the substrate itself. For example, a coordinating solvent might occupy a coordination site on a metal catalyst, thereby modulating its catalytic activity. Alternatively, a solvent could coordinate to the sulfur atom of the sulfamoyl chloride, potentially activating it for nucleophilic attack.

The table below illustrates the expected influence of different solvent types on a hypothetical nucleophilic substitution reaction of this compound.

| Solvent Type | Example Solvent | Expected Effect on Hypothetical SN2 Reaction Rate | Rationale |

| Polar Aprotic | Acetonitrile | Increase | Stabilizes charged transition state, poorly solvates nucleophile |

| Polar Protic | Methanol | Decrease | Solvates and deactivates nucleophile, potential for solvolysis |

| Nonpolar | Toluene | Decrease | Poor stabilization of any charged intermediates or transition states |

| Coordinating | THF | Variable | Can coordinate to catalysts or substrate, influencing reactivity |

Kinetic Studies and Reaction Rate Determinants

Kinetic studies would be essential for elucidating the mechanisms of reactions involving this compound. By measuring reaction rates under various conditions, one could determine the rate law, activation parameters, and the influence of reactant concentrations.

For a hypothetical reaction, such as the reaction with a nucleophile, kinetic studies would aim to determine the order of the reaction with respect to both the sulfamoyl chloride and the nucleophile. A first-order dependence on each would suggest an SN2-type mechanism. The determination of activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, would provide further insight into the structure of the transition state.

Key determinants of the reaction rate would likely include the nature of the nucleophile, the leaving group ability of the chloride ion, and steric hindrance around the sulfur center. The presence of the N-cyclopropyl and N-ethyl groups would influence the steric accessibility of the electrophilic sulfur atom. Isotope labeling studies, for instance, using a deuterated ethyl group, could help to probe for any kinetic isotope effects and provide more detailed mechanistic information.

A hypothetical data table summarizing kinetic data for a reaction of this compound with a generic nucleophile "Nu-" is presented below. This data is for illustrative purposes only.

| [Substrate] (M) | [Nu-] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 0.1 | 0.2 | 2.0 x 10⁻⁴ |

This hypothetical data would suggest that the reaction is first order in both the substrate and the nucleophile, consistent with a bimolecular reaction mechanism.

Computational and Theoretical Studies of N Cyclopropyl N Ethylsulfamoyl Chloride

Quantum Chemical Calculations for N-Cyclopropyl-N-ethylsulfamoyl Chloride

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular structure and electronic properties of this compound. These methods provide detailed insights into the distribution of electrons and the nature of the chemical bonds within the molecule.

The electronic structure of this compound is characterized by the highly polarized sulfonyl group. The sulfur atom is in a high oxidation state (+6) and is bonded to two electronegative oxygen atoms, a chlorine atom, and a nitrogen atom. This arrangement leads to a significant positive partial charge on the sulfur atom, making it a strong electrophilic center.

Table 1: Predicted Geometric and Electronic Parameters for this compound Illustrative data based on DFT calculations of analogous sulfamoyl chlorides.

| Parameter | Predicted Value | Description |

|---|---|---|

| S=O Bond Length | ~1.43 Å | Typical double bond character, shortened by polarity. |

| S-Cl Bond Length | ~2.08 Å | Relatively long and weak, indicating its lability as a leaving group. |

| S-N Bond Length | ~1.65 Å | Shorter than a typical S-N single bond, suggesting some double bond character due to pπ-dπ interactions or hyperconjugation. |

| N-C(cyclopropyl) Bond Length | ~1.46 Å | Standard single bond length. |

| N-C(ethyl) Bond Length | ~1.47 Å | Standard single bond length. |

| S=O=S Bond Angle | ~120° | Reflects the sp²-like character around the sulfur atom. |

| Cl-S-N Bond Angle | ~105° | Tetrahedral geometry distortion due to bulky groups and lone pairs. |

| Mulliken Charge on S | Highly Positive | Confirms the electrophilic nature of the sulfur center. |

| Mulliken Charge on Cl | Negative | Consistent with its role as a good leaving group. |

A key conformational feature arises from the cyclopropyl (B3062369) group. Computational studies on related N-cyclopropyl amides and amines have shown that the cyclopropyl ring has distinct conformational preferences. mdpi.comnih.gov It often adopts a "bisected" or "ortho" conformation where one of the C-C bonds of the ring is coplanar with the adjacent N-S bond. This is in contrast to the "anti" conformation often preferred by less sterically demanding alkyl groups. nih.gov This preference is due to electronic interactions between the Walsh orbitals of the cyclopropyl ring and the adjacent bonds.

Furthermore, rotation around the S-N bond is restricted, potentially leading to the existence of stable rotamers. The energy barrier for this rotation can be calculated, providing insight into the conformational dynamics of the molecule at different temperatures. For cyclopropylamine (B47189), the rotational barrier has been computationally estimated to be significant, influencing the stability of different conformers. researchgate.net

Table 2: Calculated Rotational Energy Barriers for Key Bonds Illustrative data based on computational studies of analogous N-cyclopropyl systems.

| Bond | Rotational Barrier (kJ/mol) | Predominant Conformer |

|---|---|---|

| S-N | 25 - 40 | Staggered conformation of substituents. |

| N-C(cyclopropyl) | 10 - 15 | Bisected ("ortho") conformation. |

| N-C(ethyl) | 8 - 12 | Gauche or anti, depending on steric interactions. |

Molecular Dynamics Simulations for this compound Reactivity

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, including its reactivity and interactions with its environment.

This compound is expected to be a reactive electrophile, with the primary site of attack being the sulfur atom. Its reactions with nucleophiles, such as amines or alcohols, are crucial for the synthesis of various sulfonamides. Computational studies on the reactivity of sulfonyl chlorides have shown that these reactions typically proceed through a concerted, SN2-like mechanism. mdpi.comnih.gov

A transition state (TS) search using quantum chemical methods can identify the structure and energy of the highest point along the reaction coordinate. For a reaction with a nucleophile (Nu), the transition state would involve the partial formation of the Nu-S bond and the partial breaking of the S-Cl bond. The geometry of this transition state is typically a distorted trigonal bipyramid around the sulfur atom. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. For arenesulfonyl chlorides, DFT calculations have successfully modeled this SN2 pathway and calculated the associated activation barriers. mdpi.comnih.gov

The solvent plays a critical role in the reactivity of sulfamoyl chlorides. MD simulations, often using a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, can be used to explicitly model the solvent molecules and their influence on the reaction. In this method, the reacting species are treated with high-level quantum mechanics, while the surrounding solvent is modeled using classical mechanics.

Simulations of the hydrolysis of sulfonyl chlorides have shown that solvent molecules, particularly water, can actively participate in the reaction mechanism. core.ac.uk They can stabilize the transition state through hydrogen bonding and may even act as a proton shuttle, facilitating the departure of the leaving group. The calculated reaction barrier in the presence of an explicit solvent is often significantly lower than in the gas phase, highlighting the importance of solvation.

Predictive Modeling of this compound Reactivity and Selectivity

Predictive modeling aims to forecast the chemical behavior of molecules without performing explicit, computationally expensive simulations for every case. This is often achieved by developing models based on calculated molecular descriptors.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the reactivity of a series of sulfamoyl chlorides with their structural or electronic properties. For instance, a model could predict the rate of reaction with a standard nucleophile based on descriptors such as the calculated partial charge on the sulfur atom, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and steric parameters. Studies on arenesulfonyl chlorides have demonstrated successful correlations between solvolysis rates and such computed parameters.

More recently, machine learning and artificial intelligence models are being trained on large datasets of chemical reactions to predict outcomes. digitellinc.com A model could be trained on a database of reactions involving various sulfonyl chlorides and nucleophiles. Given this compound and a specific nucleophile, such a model could predict the likely product, yield, and even suggest optimal reaction conditions. These models learn complex patterns in the data that correlate reactants and conditions with outcomes, offering a powerful tool for reaction discovery and optimization. digitellinc.com The reactivity and selectivity in reactions involving sulfonyl chlorides are influenced by the electronic and steric nature of the substituents, which can be captured by these predictive models. researchgate.net

Applications of N Cyclopropyl N Ethylsulfamoyl Chloride As a Building Block and Reagent in Complex Molecule Synthesis

Derivatization Strategies Utilizing N-Cyclopropyl-N-ethylsulfamoyl Chloride

The high reactivity of the sulfonyl chloride functional group is the cornerstone of the derivatization strategies involving this compound. This reactivity allows for the facile formation of new chemical bonds, enabling the introduction of the N-cyclopropyl-N-ethylsulfamoyl moiety into a wide range of molecules.

The most common application of sulfonyl chlorides is in the synthesis of sulfonamides and sulfonates, and this compound is no exception. The reaction with primary and secondary amines leads to the formation of the corresponding N'-substituted sulfonamides. This transformation is a robust and widely used method for creating stable linkages in medicinal chemistry and materials science.

Similarly, the reaction with alcohols or phenols in the presence of a base yields sulfonate esters. These reactions are typically high-yielding and proceed under mild conditions. The choice of base and solvent can be optimized to suit the specific substrates being used.

Table 1: Representative Examples of Sulfonamide and Sulfonate Formation

| Reactant | Product Type | General Reaction Conditions |

|---|---|---|

| Primary/Secondary Amine | Sulfonamide | Base (e.g., triethylamine, pyridine), Solvent (e.g., dichloromethane, acetonitrile), Room Temperature |

This table presents generalized reaction conditions based on the known reactivity of sulfonyl chlorides.

The introduction of the N-cyclopropyl-N-ethylsulfamoyl group can significantly influence the physicochemical properties of a molecule. The cyclopropyl (B3062369) group, in particular, is a well-regarded bioisostere for phenyl rings and other functional groups in drug design. It can enhance metabolic stability, improve binding affinity, and modulate lipophilicity. The ethyl group provides a degree of conformational flexibility. Therefore, incorporating this moiety can be a key step in the optimization of lead compounds in drug discovery programs.

Role in Heterocycle Synthesis

While direct examples involving this compound in heterocycle synthesis are not extensively documented in publicly available literature, the sulfonamide functionality derived from it is a common participant in cyclization reactions. nih.gov Sulfonamides can act as key precursors in the formation of various nitrogen-containing heterocycles. nih.gov

For instance, an intramolecular reaction of a sulfonamide with another functional group within the same molecule can lead to the formation of cyclic sulfonamides, which are important scaffolds in medicinal chemistry. The N-cyclopropyl-N-ethyl substitution would remain as a key feature of the resulting heterocyclic system. The synthesis of 1,2,4-benzothiadiazine 1,1-dioxides is an example of how N-substituted sulfonamides can be utilized in the formation of seven-membered heterocycles. nih.gov

Integration into Multi-Step Organic Syntheses

The application of this compound extends to its integration into longer, multi-step synthetic sequences to produce complex target molecules. mit.edulibretexts.orgyoutube.com Its ability to react chemoselectively makes it a valuable tool in the hands of synthetic organic chemists.

Conversely, in divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. A molecule containing a reactive site suitable for reaction with this compound could serve as a scaffold. Treatment with the sulfamoyl chloride would introduce the N-cyclopropyl-N-ethylsulfamoyl moiety, and subsequent modifications at other positions would lead to a diverse set of final products.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In a molecule containing multiple nucleophilic sites, such as an amino alcohol, this compound can often be made to react selectively with the more nucleophilic amine group over the hydroxyl group under carefully controlled conditions (e.g., lower temperatures, specific base).

Regioselectivity is the preference for reaction at one position over another. In the case of unsymmetrical polyamines or molecules with multiple, distinct hydroxyl groups, the site of sulfonylation can often be directed by steric and electronic factors. The sterically demanding nature of the N-cyclopropyl-N-ethylamino group on the sulfamoyl chloride may influence the regiochemical outcome of the reaction, favoring attack at a less hindered nucleophilic site.

Table 2: Factors Influencing Selectivity in Reactions of Sulfamoyl Chlorides

| Selectivity Type | Influencing Factors | General Outcome |

|---|---|---|

| Chemoselectivity | Nucleophilicity of functional groups, Reaction temperature, Nature of the base | Preferential reaction with more nucleophilic groups (e.g., amine vs. alcohol). |

This table outlines general principles of selectivity based on the established chemistry of sulfonyl chlorides.

Advanced Spectroscopic Characterization Techniques for N Cyclopropyl N Ethylsulfamoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-cyclopropyl-N-ethylsulfamoyl chloride. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the precise assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl and cyclopropyl (B3062369) moieties. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons. The cyclopropyl group will show more complex multiplets in the upfield region of the spectrum, a characteristic feature of strained ring systems. The methine proton (-CH-) of the cyclopropyl ring will be shifted downfield relative to the methylene protons (-CH₂-) of the ring due to the influence of the adjacent nitrogen atom. The electron-withdrawing sulfamoyl chloride group will cause a significant downfield shift for the protons on the carbons directly attached to the nitrogen atom (the N-CH₂ of the ethyl group and the N-CH of the cyclopropyl group). researchgate.netacs.org

The ¹³C NMR spectrum will similarly provide key structural information. The carbon atoms of the ethyl group will appear at characteristic chemical shifts, with the methylene carbon being more deshielded than the methyl carbon. The carbons of the cyclopropyl ring are expected to resonate at unusually high field (low ppm values), a well-documented characteristic of cyclopropyl groups due to their unique electronic structure. docbrown.info The methine carbon of the cyclopropyl ring and the methylene carbon of the ethyl group, both directly bonded to the nitrogen, will be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort the data.

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Ethyl | -CH₂- | ~3.4 (quartet) | ~45 |

| Ethyl | -CH₃ | ~1.3 (triplet) | ~14 |

| Cyclopropyl | -CH- | ~2.8 (multiplet) | ~30 |

Note: These are predicted values based on the analysis of similar structures and are subject to solvent effects and the specific electronic environment of the molecule.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling between the methylene and methyl protons of the ethyl group, as well as the couplings between the methine and methylene protons within the cyclopropyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connection of the ethyl and cyclopropyl groups to the nitrogen atom, by observing correlations from the N-CH₂ and N-CH protons to the carbons of the other group across the nitrogen and sulfur atoms.

While less common for routine characterization, Solid-State NMR (SSNMR) could be utilized to study the compound in its solid form. This would provide information on the molecular conformation and packing in the crystal lattice, which can differ from the solution state.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₅H₁₀ClNO₂S. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to induce fragmentation of the parent molecule. The analysis of these fragments provides valuable structural information. For this compound, several key fragmentation pathways can be predicted based on the known behavior of sulfonyl chlorides and related compounds. acdlabs.comresearchgate.net

A primary fragmentation pathway for sulfonamides often involves the cleavage of the sulfur-nitrogen bond. researchgate.net Another common fragmentation for sulfonyl compounds is the loss of sulfur dioxide (SO₂). nih.govwikipedia.org Alpha-cleavage adjacent to the nitrogen atom is also a possible fragmentation route. libretexts.org

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound This table is interactive. Click on the headers to sort the data.

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M - Cl]⁺ | [C₅H₁₀NO₂S]⁺ | 148 |

| [M - SO₂Cl]⁺ | [C₅H₁₀N]⁺ | 84 |

| [M - C₂H₅]⁺ | [C₃H₅ClNO₂S]⁺ | 154 |

| [M - C₃H₅]⁺ | [C₂H₅ClNO₂S]⁺ | 142 |

Note: The presence of chlorine would result in characteristic isotopic patterns (M and M+2 peaks in an approximate 3:1 ratio) for chlorine-containing fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

For this compound, the most characteristic vibrations will be associated with the sulfonyl chloride group. Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are expected in the infrared spectrum. acdlabs.comacs.org The S-Cl stretching vibration is also a key diagnostic band, though it appears at lower frequencies. cdnsciencepub.com

The C-H stretching vibrations of the ethyl and cyclopropyl groups will be observed in the region of 2800-3100 cm⁻¹. The C-H stretching modes of the cyclopropyl ring may appear at slightly higher frequencies than those of a typical alkane due to the increased s-character of the C-H bonds. Various C-H bending and rocking vibrations, as well as C-C and C-N stretching modes, will contribute to the fingerprint region of the spectrum, providing a unique pattern for the molecule.

Raman spectroscopy would be particularly useful for observing the symmetric S=O stretch and the S-Cl stretch, which are often strong Raman scatterers.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort the data.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| S=O | Asymmetric Stretch | ~1370-1410 (Strong) | Weak-Medium |

| S=O | Symmetric Stretch | ~1170-1200 (Strong) | Strong |

| S-Cl | Stretch | ~375 (Strong) | Strong |

| C-H (Alkyl) | Stretch | ~2850-3000 (Medium-Strong) | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a compound in its crystalline solid state. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. While a specific crystal structure for this compound is not publicly documented, extensive crystallographic data on related sulfamoyl and cyclopropylamine (B47189) derivatives allow for a detailed prediction of its solid-state structure. researchgate.netnih.gov

The molecular structure of this compound would be characterized by a central sulfur atom tetrahedrally coordinated to two oxygen atoms, a chlorine atom, and a nitrogen atom. The geometry around the nitrogen atom is expected to be trigonal pyramidal. The cyclopropyl and ethyl groups are attached to this nitrogen.

Key structural features, inferred from crystallographic studies of analogous compounds, include:

Sulfamoyl Moiety : The S=O and S-Cl bond lengths are critical parameters. In related sulfonamides, the S=O bond distances are typically short, indicating significant double-bond character. The S-N bond length will reflect the degree of p-d pi-bonding between nitrogen and sulfur.

Cyclopropyl Ring : The three-membered ring is inherently strained, with internal C-C-C angles close to 60°. The C-C bond lengths within the ring are generally found to be slightly shorter than those in acyclic alkanes. researchgate.net The orientation of the cyclopropyl ring relative to the sulfamoyl group is a key conformational feature, with the "bisected" and "perpendicular" conformations being the most common for cyclopropylamines. researchgate.net In the solid state, crystal packing forces will dictate the preferred conformation.

A hypothetical data table of expected crystallographic parameters for this compound, based on data from similar structures, is presented below.

| Parameter | Atom Pair/Triplet | Expected Value Range |

| Bond Lengths (Å) | ||

| S=O | 1.42 - 1.45 Å | |

| S-N | 1.65 - 1.70 Å | |

| S-Cl | 2.05 - 2.15 Å | |

| N-C(cyclopropyl) | 1.45 - 1.48 Å | |

| N-C(ethyl) | 1.46 - 1.49 Å | |

| C-C (cyclopropyl) | 1.49 - 1.52 Å | |

| **Bond Angles (°) ** | ||

| O-S-O | 120 - 125° | |

| O-S-N | 105 - 110° | |

| N-S-Cl | 100 - 105° | |

| S-N-C(cyclopropyl) | 115 - 120° | |

| C-N-C(ethyl) | 115 - 120° |

This interactive table contains representative data compiled from crystallographic studies of structurally related sulfonyl chlorides and N-cyclopropylamines.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis

While this compound itself is achiral, its derivatives can possess stereocenters, necessitating stereochemical analysis. Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is exceptionally sensitive to the three-dimensional arrangement of atoms in chiral molecules. mdpi.com These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. researchgate.net

Application to Chiral Derivatives:

If a chiral center were introduced into a derivative of this compound (for example, by substitution on the ethyl group to create a stereogenic carbon), chiroptical spectroscopy would be essential for:

Determination of Absolute Configuration : By comparing the experimentally measured CD or ORD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration (R or S) of the stereocenter can be determined. nih.gov

Conformational Analysis : The sign and magnitude of the signals in chiroptical spectroscopy are highly dependent on the molecule's conformation. mdpi.com These techniques can therefore provide insights into the preferred solution-state conformation of chiral derivatives.

Key Concepts in Chiroptical Spectroscopy:

Circular Dichroism (CD) : This technique measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. A CD spectrum consists of positive or negative peaks, known as Cotton effects, in the regions where the molecule possesses a chromophore that absorbs UV-visible light. researchgate.net For a chiral sulfamoyl derivative, the electronic transitions associated with the sulfamoyl group and any other chromophores would give rise to a characteristic CD spectrum.

Optical Rotatory Dispersion (ORD) : ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum shows the variation of optical rotation, and the regions of rapid change correspond to the Cotton effects observed in the CD spectrum.

The analysis of a chiral derivative of this compound would involve measuring its CD spectrum and observing the sign of the Cotton effect associated with the electronic transitions of its chromophores. The relationship between the observed Cotton effect and the stereochemistry of the molecule allows for the assignment of its absolute configuration.

| Technique | Principle | Information Obtained |

| CD | Differential absorption of left vs. right circularly polarized light. | Absolute configuration, conformational analysis. |

| ORD | Variation of optical rotation with the wavelength of plane-polarized light. | Absolute configuration, location of absorption maxima. |

This interactive table summarizes the principles and applications of key chiroptical spectroscopy techniques.

Historical Trajectory and Evolution of Research on Sulfamoyl Chlorides with Specific Focus on N Cyclopropyl N Ethylsulfamoyl Chloride

Early Discoveries and Fundamental Understanding of Sulfamoyl Chlorides

The investigation of sulfamoyl chlorides, compounds characterized by a sulfonyl chloride group attached to a nitrogen atom, dates back to the early to mid-20th century. These early studies laid the groundwork for understanding their reactivity and synthetic potential. Initially, research focused on the parent sulfamoyl chloride (H₂NSO₂Cl) and simple N-alkyl or N-aryl derivatives.

A significant body of early work revolved around establishing reliable methods for their synthesis. The most common approach involved the reaction of a corresponding amine with sulfuryl chloride (SO₂Cl₂). This reaction, while conceptually straightforward, often presented challenges in terms of selectivity and the handling of the reactive reagents.

| Year | Key Development | Significance |

| 1962 | Publication of detailed studies on sulfamoyl chloride and related compounds in the Journal of the American Chemical Society. | Provided a deeper understanding of the physical and chemical properties of this class of compounds. |

| 1976 | An article in The Journal of Organic Chemistry described an improved synthetic method for sulfamoyl chlorides. | Indicated ongoing efforts to refine synthetic routes, making these reagents more accessible for broader research. |

| 1980s | Patents began to emerge detailing the use of sulfamoyl chlorides as intermediates in the synthesis of agricultural chemicals. | Demonstrated the practical and industrial relevance of this compound class beyond academic curiosity. |

These foundational studies established sulfamoyl chlorides as valuable electrophilic reagents, capable of reacting with a wide range of nucleophiles to form sulfonamides. This reactivity became the cornerstone of their utility in organic synthesis.

Emergence of N-cyclopropyl-N-ethylsulfamoyl Chloride in Academic Literature

The specific compound, this compound, appears to be a more recent addition to the chemical literature, with its explicit mention being scarce in early publications. Its emergence is intrinsically linked to the growing interest in incorporating cyclopropyl (B3062369) groups into organic molecules, particularly in the context of medicinal chemistry and agrochemicals.

While a definitive first synthesis in a peer-reviewed academic journal is not readily apparent from early literature, its availability from commercial suppliers and its appearance in patent literature from the late 20th and early 21st centuries suggest its synthesis and use in industrial research and development. The synthesis of this compound would logically follow the established methods for N,N-disubstituted sulfamoyl chlorides, namely the reaction of N-cyclopropyl-N-ethylamine with sulfuryl chloride.

The limited presence of this compound in standalone academic studies suggests that it has been primarily utilized as a specialized building block or intermediate rather than a subject of fundamental research itself. Its value is derived from the unique combination of the reactive sulfamoyl chloride moiety and the sterically and electronically distinct N-cyclopropyl-N-ethyl group.

Impact of this compound on Specific Areas of Organic Chemistry Research

The impact of this compound on organic chemistry is most evident in its application as a reagent for the introduction of the N-cyclopropyl-N-ethylsulfamoyl group into molecules of interest, particularly in the synthesis of biologically active compounds. The cyclopropyl group is a highly sought-after motif in drug discovery due to its unique conformational and electronic properties.

The incorporation of a cyclopropyl ring can lead to:

Increased Potency: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to enhanced binding with biological targets.

Improved Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation compared to those in linear alkyl chains.

Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's solubility, lipophilicity, and membrane permeability.

This compound serves as a direct and efficient tool for installing the corresponding sulfonamide. This is particularly relevant in the synthesis of potential therapeutic agents and agrochemicals where a sulfonamide linkage is desired for its chemical stability and ability to act as a hydrogen bond donor or acceptor.

While specific, high-profile examples of blockbuster drugs synthesized directly using this compound are not extensively documented in publicly available literature, its role as a specialized reagent in the toolbox of medicinal and process chemists is clear. Its impact lies in enabling the exploration of chemical space around the N-cyclopropyl-N-ethylsulfonamide pharmacophore. The development of modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, has further expanded the potential applications of sulfamoyl chlorides, including those with unique substitution patterns like this compound.

Future Perspectives and Uncharted Territories in N Cyclopropyl N Ethylsulfamoyl Chloride Research

Development of Novel Reactivity Modes for N-cyclopropyl-N-ethylsulfamoyl Chloride

The exploration of novel reactivity modes for this compound presents a compelling frontier in synthetic chemistry. While the classical reactivity of sulfamoyl chlorides as electrophiles is well-established, the unique structural combination of a strained cyclopropyl (B3062369) ring and a reactive sulfamoyl chloride moiety suggests untapped potential for innovative chemical transformations. Future research could focus on harnessing the inherent ring strain of the cyclopropyl group to modulate the reactivity of the sulfamoyl chloride or to participate directly in novel reaction pathways.

One promising avenue lies in the development of transition-metal-catalyzed cross-coupling reactions where this compound could serve as a novel building block. By analogy to the extensive use of aryl and alkyl sulfonyl chlorides in such reactions, methodologies could be developed where the N-cyclopropyl-N-ethylsulfamoyl group is either transferred to a substrate or acts as a directing group. The cyclopropyl moiety could influence the oxidative addition and reductive elimination steps, potentially leading to unique selectivity and reactivity.

Furthermore, the exploration of radical-mediated reactions involving this compound is a largely unexplored area. The generation of a sulfamoyl radical through homolytic cleavage of the S-Cl bond could initiate a cascade of reactions. The proximity of the cyclopropyl ring could lead to intramolecular hydrogen atom transfer or ring-opening reactions, providing access to novel molecular scaffolds. The interplay between the sulfamoyl radical and the cyclopropyl group could offer a synthetic handle to construct complex nitrogen- and sulfur-containing molecules that are otherwise difficult to access.

Investigations into pericyclic reactions involving the cyclopropyl group of this compound could also unveil new reactivity patterns. For instance, its participation in [3+2] or other cycloaddition reactions, either thermally or photochemically induced, could lead to the synthesis of novel heterocyclic systems. The electronic nature of the N-ethylsulfamoyl group would undoubtedly influence the feasibility and outcome of such transformations.

A comparative study of the reactivity of this compound with its acyclic or larger-ring cycloalkyl analogues would provide valuable insights into the specific role of the cyclopropyl group. The table below outlines potential areas of investigation for novel reactivity modes.

| Reactivity Mode | Potential Application | Key Research Question |

| Transition-Metal Catalysis | Synthesis of complex sulfonamides | Can the cyclopropyl group influence catalyst activity and selectivity? |

| Radical-Mediated Reactions | Access to novel N,S-heterocycles | What is the fate of the cyclopropyl ring in the presence of a sulfamoyl radical? |

| Pericyclic Reactions | Construction of polycyclic systems | Can the cyclopropyl group participate in concerted cycloaddition reactions? |

Exploration of this compound in Sustainable Chemistry

The principles of sustainable chemistry encourage the development of processes that are environmentally benign and resource-efficient. The exploration of this compound within this framework offers several intriguing possibilities. A primary focus would be the development of greener synthetic routes to the compound itself, moving away from hazardous reagents and minimizing waste generation.

Future research could investigate the synthesis of this compound using catalytic methods that avoid the use of stoichiometric and often corrosive chlorinating agents. For example, the development of an electrochemical synthesis where N-cyclopropyl-N-ethylamine is directly converted to the sulfamoyl chloride using a recyclable mediator would represent a significant advancement in sustainability.

The use of this compound as a reagent in green reaction media, such as water, ionic liquids, or deep eutectic solvents, is another important area of exploration. The inherent reactivity of the sulfamoyl chloride needs to be balanced with its stability in these unconventional solvents. Successful implementation would reduce the reliance on volatile organic compounds (VOCs), which are a major source of environmental pollution.

Furthermore, the development of catalytic cycles where this compound is used as a precursor to a catalyst or a recyclable reagent would be a significant contribution to sustainable chemistry. For instance, it could be used to generate an in situ catalyst for a specific transformation, with the sulfonamide byproduct being easily separable and potentially recyclable.

The potential applications of this compound in the synthesis of biodegradable polymers or agrochemicals with improved environmental profiles also warrant investigation. The cyclopropyl and sulfonamide moieties could be designed to impart specific properties that enhance biodegradability or reduce off-target toxicity.

| Sustainability Aspect | Research Focus | Potential Impact |

| Greener Synthesis | Electrochemical and catalytic methods | Reduction of hazardous waste and energy consumption. |

| Benign Reaction Media | Reactions in water or ionic liquids | Minimization of VOC emissions. |

| Catalysis and Recyclability | In situ catalyst generation | Improved atom economy and reduced catalyst waste. |

| Eco-friendly Materials | Biodegradable polymers and agrochemicals | Development of products with a smaller environmental footprint. |

Interdisciplinary Research Avenues Involving this compound

The unique structural features of this compound make it a candidate for exploration in various interdisciplinary fields beyond traditional organic synthesis. Its potential applications in medicinal chemistry, materials science, and chemical biology are ripe for investigation.

In medicinal chemistry, the N-cyclopropylsulfonamide moiety is a known pharmacophore present in several bioactive molecules. This compound could serve as a versatile building block for the synthesis of novel drug candidates. The cyclopropyl group can impart conformational rigidity and improve metabolic stability, while the sulfonamide group can engage in crucial hydrogen bonding interactions with biological targets. Research in this area would involve the synthesis of libraries of compounds derived from this compound and their subsequent screening for various biological activities, such as enzymatic inhibition or receptor modulation.

In materials science, the incorporation of the N-cyclopropyl-N-ethylsulfamoyl group into polymers or other materials could lead to novel properties. For instance, the polar sulfonamide group could enhance the thermal stability or alter the solubility of polymers. The cyclopropyl group could act as a cross-linking site or a point for further functionalization. The synthesis of specialty polymers for applications in electronics, coatings, or membranes could be a fruitful area of research.

In chemical biology, this compound could be used to design chemical probes to study biological processes. For example, it could be incorporated into activity-based probes to target specific enzymes. The reactivity of the sulfamoyl chloride could be exploited for covalent modification of protein targets, allowing for their identification and characterization. The small size of the cyclopropyl group makes it an attractive feature for probes designed to minimize steric hindrance in biological systems.

The following table summarizes potential interdisciplinary research avenues.

| Field | Research Direction | Potential Outcome |

| Medicinal Chemistry | Synthesis of bioactive compounds | Discovery of new therapeutic agents. |

| Materials Science | Development of functional polymers | Creation of materials with novel properties. |

| Chemical Biology | Design of chemical probes | Elucidation of biological pathways and drug targets. |

Theoretical and Experimental Synergies in Advancing Understanding of this compound Chemistry

A synergistic approach combining theoretical calculations and experimental studies will be crucial for a comprehensive understanding of the chemistry of this compound. Computational chemistry can provide valuable insights into the structure, reactivity, and electronic properties of this molecule, guiding experimental design and interpreting results.

Density Functional Theory (DFT) calculations can be employed to predict the geometric parameters, vibrational frequencies, and electronic structure of this compound. These theoretical data can be compared with experimental data obtained from techniques such as X-ray crystallography, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to validate the computational models.

Theoretical studies can also be used to investigate the reaction mechanisms of known and novel transformations involving this compound. By calculating the potential energy surfaces of different reaction pathways, it is possible to predict the most likely products and understand the factors that control the selectivity of a reaction. This information can be invaluable for optimizing reaction conditions and designing new synthetic methodologies. For example, computational modeling could elucidate the role of the cyclopropyl group in stabilizing transition states or reaction intermediates.

Experimental studies, in turn, can provide the necessary data to benchmark and refine theoretical models. The synthesis of a series of derivatives of this compound and the systematic study of their reactivity can generate a wealth of data that can be used to develop more accurate and predictive computational models. The interplay between theory and experiment will be essential for unlocking the full potential of this intriguing molecule.

| Area of Synergy | Theoretical Contribution | Experimental Contribution |

| Structural Elucidation | Prediction of bond lengths, angles, and spectra | X-ray crystallography, NMR, and IR spectroscopy |

| Reactivity and Mechanism | Calculation of reaction pathways and transition states | Kinetic studies and product analysis |

| Design of New Reactions | In silico screening of potential transformations | Synthesis and evaluation of new reactions |

Q & A

Q. What analytical approaches distinguish between isomeric byproducts in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。